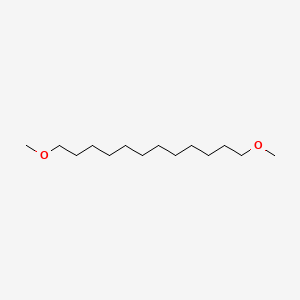
1,12-Dimethoxydodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dimethoxydodecane is an organic compound with the molecular formula C₁₄H₃₀O₂. It is a member of the class of compounds known as ethers, specifically a dialkyl ether. This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the terminal carbons of a dodecane chain. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
1,12-Dimethoxydodecane can be synthesized through several methods. One common synthetic route involves the reaction of dodecane-1,12-diol with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions to ensure complete conversion of the diol to the dimethoxy compound .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of dimethyl carbonate as a methylating agent in the presence of metal carbonyl catalysts like tungsten hexacarbonyl (W(CO)₆) or cobalt octacarbonyl (Co₂(CO)₈) has been reported .
Chemical Reactions Analysis
1,12-Dimethoxydodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically target the methoxy groups, converting them to hydroxyl groups under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include dodecanal, dodecanoic acid, and various substituted dodecanes.
Scientific Research Applications
1,12-Dimethoxydodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other ethers and related compounds.
Biology: This compound can be used as a model substrate in enzymatic studies to understand the behavior of ether-cleaving enzymes.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,12-Dimethoxydodecane in chemical reactions typically involves the cleavage of the ether bonds. In the presence of strong acids or bases, the methoxy groups can be protonated or deprotonated, leading to the formation of reactive intermediates that undergo further transformation. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1,12-Dimethoxydodecane can be compared with other similar compounds such as:
1,1-Dimethoxydodecane: This compound has both methoxy groups attached to the same carbon atom, leading to different reactivity and applications.
Dodecane-1,12-diol: The diol precursor of this compound, which has hydroxyl groups instead of methoxy groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its symmetrical structure and the presence of terminal methoxy groups, which confer specific reactivity patterns and applications in various fields.
Properties
CAS No. |
73120-52-2 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
1,12-dimethoxydodecane |
InChI |
InChI=1S/C14H30O2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h3-14H2,1-2H3 |
InChI Key |
CFUFEIWWICPJOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)

![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
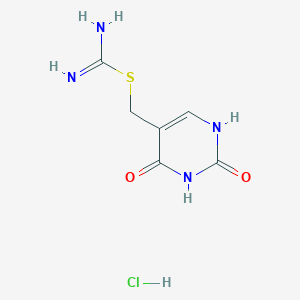

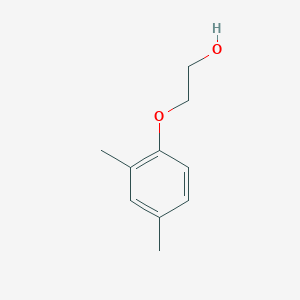
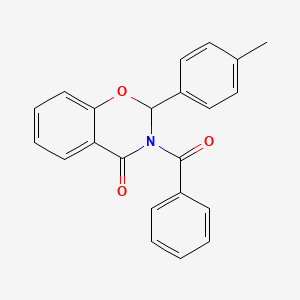


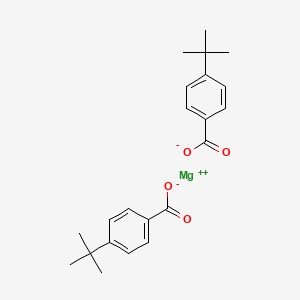

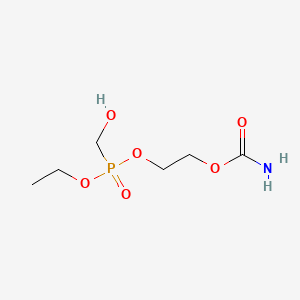
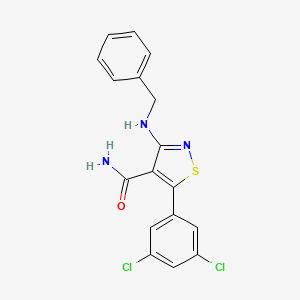
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
